4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide - 921074-46-6

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Catalog Number: EVT-2495078
CAS Number: 921074-46-6
Molecular Formula: C20H22N6O3S
Molecular Weight: 426.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide

  • Compound Description: This compound exhibited the most potent and selective COX-1 inhibitory activity among a series of tetrazole-hydrazone hybrids tested in vitro.
  • Relevance: This compound shares the 1H-tetrazole moiety with the target compound, 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide. The presence of different substituents on the tetrazole ring and variations in the linker and other functional groups contribute to the observed differences in their biological activities.
  • Compound Description: Similar to the previous compound, this molecule also demonstrated potent and selective COX-1 inhibition in vitro.
  • Relevance: This compound, like the target compound 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, contains the 1H-tetrazole structural motif. The variations in the substituents on the tetrazole ring, the type of linker, and the presence of different functional groups are responsible for the distinct biological profiles observed.

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N'-(4-(pyrrolidin-1-yl)benzylidene)acetohydrazide

  • Compound Description: In contrast to the previous two compounds, this molecule displayed the most potent and selective COX-2 inhibitory activity in the same in vitro study.
  • Relevance: This compound and the target compound, 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, share the 1H-tetrazole moiety. The presence of different substituents on the tetrazole ring, as well as variations in the linker and other functional groups, likely contribute to the differences in their biological activities.

2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174 is the active metabolite of the angiotensin AT1 receptor blocker losartan. It has been shown to reduce myocardial infarct size in mice models of ischemia-reperfusion injury.
  • Relevance: EXP3174 and the target compound, 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, share the 1H-tetrazol-5-yl substructure. The different chemical structures surrounding this shared substructure reflect their distinct mechanisms of action and therapeutic targets.
  • Compound Description: These compounds act as modulators of chemokine receptors. Specific derivatives within this series demonstrated varying levels of activity and selectivity for different chemokine receptor subtypes.
  • Relevance: Although these 1,2-bis-sulfonamide derivatives do not directly share the core structure of 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, they are considered structurally related due to the presence of the sulfonamide functional group. The substantial structural differences beyond this functional group highlight the diverse range of chemical structures capable of interacting with chemokine receptors and underscore the importance of specific structural features for achieving desired biological activities.

5-[3-(4-Imidazol-1-ylmethylphenyl)-5-isobutylthiophen-2-yl]1H-tetrazol

  • Compound Description: This compound is a potent agonist of the angiotensin II AT2 receptor and has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's dementia.

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

  • Compound Description: PS200981 is a potent and selective p38 kinase inhibitor identified through high-throughput screening. It effectively inhibits the lipopolysaccharide-induced increase in tumor necrosis factor levels in human monocytes and demonstrates in vivo activity in mice models.

(R)-3-(4-(Isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

  • Compound Description: PS166276 represents another potent and selective p38 kinase inhibitor with a structure closely related to PS200981. It exhibits improved potency and reduced cytotoxicity compared to PS200981 and demonstrates efficacy in both in vitro and in vivo models of inflammation.
  • Compound Description: These compounds were investigated for their inhibitory activity against kinesin spindle protein (KSP). The research explored structure-activity relationships within this series, aiming to optimize KSP inhibitory potency and selectivity.
  • Relevance: While this series doesn't share the complete core structure of 4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, the presence of heterocycles like pyrazole and triazole suggests potential structural similarities and shared chemical properties. The exploration of diverse heterocyclic scaffolds in drug discovery highlights their versatility and potential for interacting with a broad range of biological targets.

Properties

CAS Number

921074-46-6

Product Name

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5

InChI

InChI=1S/C20H22N6O3S/c1-15-4-8-17(9-5-15)26-19(22-23-24-26)14-21-20(27)16-6-10-18(11-7-16)30(28,29)25-12-2-3-13-25/h4-11H,2-3,12-14H2,1H3,(H,21,27)

InChI Key

KADDONQXEJLLRO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.